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Executive Summary
Survodutide (BI 456906) is an investigational dual glucagon receptor (GCGR) and glucagon-

like peptide-1 receptor (GLP-1R) agonist demonstrating significant potential in addressing

cardiovascular risk factors associated with obesity and metabolic dysfunction. By activating

both the GLP-1 and glucagon pathways, survodutide leverages a multi-faceted approach to

weight management and metabolic control, impacting key cardiovascular health indicators

including body weight, blood pressure, lipid profiles, and markers of inflammation. This

technical guide provides an in-depth analysis of the currently available clinical data on

survodutide, with a focus on its effects on cardiovascular risk factors, detailed experimental

protocols from key clinical trials, and a visualization of its mechanism of action and study

designs.

Mechanism of Action: A Dual-Pronged Approach
Survodutide's novel mechanism of action lies in its ability to agonize both the GLP-1 and

glucagon receptors.[1][2] This dual agonism is hypothesized to create a synergistic effect on

metabolism. The GLP-1R agonism primarily suppresses appetite, leading to reduced caloric

intake.[1] Concurrently, GCGR agonism is thought to increase energy expenditure and may

have direct effects on the liver to reduce hepatic fat.[1][2] This combined action addresses both

sides of the energy balance equation, leading to robust weight loss and improvements in

related metabolic parameters.
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Figure 1: Survodutide's Dual Agonist Signaling Pathway.

Clinical Efficacy in Cardiovascular Risk Factor
Reduction
The primary evidence for survodutide's impact on cardiovascular risk factors comes from a

Phase II, randomized, double-blind, placebo-controlled, dose-finding trial in individuals with

overweight or obesity (NCT04667377). This study evaluated the safety and efficacy of once-

weekly subcutaneous injections of survodutide at various doses over 46 weeks.
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Body Weight Reduction
Survodutide demonstrated a dose-dependent and statistically significant reduction in body

weight compared to placebo. At 46 weeks, the highest dose of 4.8 mg resulted in a mean

weight loss of nearly 15% from baseline in the planned treatment analysis, with some

participants who completed the study on this dose achieving nearly 19% weight loss.[1][3]

Parameter Placebo
Survodutid
e 0.6 mg

Survodutid
e 2.4 mg

Survodutid
e 3.6 mg

Survodutid
e 4.8 mg

Mean %

Weight

Change from

Baseline

(Week 46)

-2.8% -6.2% -12.5% -13.2% -14.9%

Data from the

planned

treatment

analysis of

the Phase II

dose-finding

trial

(NCT046673

77).[4]

Blood Pressure
A post-hoc analysis of the Phase II trial revealed significant reductions in both systolic and

diastolic blood pressure. The reductions were observed to be independent of baseline

hypertension status.
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Parameter Placebo
Survodutid
e 0.6 mg

Survodutid
e 2.4 mg

Survodutid
e 3.6 mg

Survodutid
e 4.8 mg

Mean

Change in

Systolic BP

(mmHg) from

Baseline

(Week 46)

- - - - -6.2

Mean

Change in

Diastolic BP

(mmHg) from

Baseline

(Week 46)

- - - - -2.9

Data from the

Phase II

dose-finding

trial

(NCT046673

77).[4]

Lipid Profile
Survodutide treatment led to favorable changes in the lipid profile. A marked decrease in

mean triglycerides was observed across all survodutide groups. Small decreases were also

seen in VLDL at all doses and in LDL at the 2.4 mg and 3.6 mg doses. Mean total cholesterol

and non-HDL-C decreased in the 0.6 mg, 2.4 mg, and 3.6 mg groups. Mean HDL levels

remained relatively unchanged.[5]
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Parameter Placebo
Survodutid
e 0.6 mg

Survodutid
e 2.4 mg

Survodutid
e 3.6 mg

Survodutid
e 4.8 mg

Mean

Change in

Triglycerides

Increase Decrease Decrease Decrease Decrease

Mean

Change in

VLDL-C

-
Small

Decrease

Small

Decrease

Small

Decrease

Small

Decrease

Mean

Change in

LDL-C

- -
Small

Decrease

Small

Decrease
-

Mean

Change in

Total

Cholesterol

- Decrease Decrease Decrease -

Mean

Change in

Non-HDL-C

- Decrease Decrease Decrease -

Mean

Change in

HDL-C

- Unchanged Unchanged Unchanged Unchanged

Qualitative

summary

from the

Phase II

dose-finding

trial

(NCT046673

77).[5]

Detailed

quantitative

dose-

dependent

data for all
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lipid

parameters is

not yet fully

published.

Inflammatory Markers
In a sub-study of the Phase II trial, survodutide demonstrated a positive impact on several

cardiometabolic and inflammatory biomarkers. After 46 weeks of treatment with the 4.8 mg

dose, there were statistically significant reductions in leptin, ICAM-1, E-selectin, and C-reactive

protein (CRP) compared to placebo.

Analyte (Week 46,
4.8 mg vs. Placebo)

Adjusted Fold
Change

95% CI p-value

Leptin 0.53 0.43–0.66 < 0.0001

ICAM-1 0.87 0.81–0.94 0.0005

E-selectin 0.74 0.67–0.81 < 0.0001

C-reactive protein

(CRP)
0.60 0.42–0.86 0.0051

Data from a sub-study

of the Phase II dose-

finding trial

(NCT04667377).

Experimental Protocols
Phase II Dose-Finding Trial in Obesity (NCT04667377)
This randomized, double-blind, placebo-controlled trial enrolled 387 participants with a BMI ≥27

kg/m ² without type 2 diabetes.[1] The study consisted of a 20-week dose-escalation phase

followed by a 26-week dose-maintenance phase.[1] Participants were randomized to receive

once-weekly subcutaneous injections of survodutide (0.6 mg, 2.4 mg, 3.6 mg, or 4.8 mg) or

placebo.[1] The primary endpoint was the percentage change in body weight from baseline to
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week 46.[1] Secondary endpoints included the proportion of participants achieving ≥5%, ≥10%,

and ≥15% weight loss, and changes in waist circumference and blood pressure.[4]

Screening & Randomization
Treatment Phase (46 Weeks)

Treatment Arms

Primary Endpoint
Enrollment

(N=387)
BMI ≥27 kg/m²

No T2D

Randomization
(1:1:1:1:1)
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Survodutide 0.6 mg

Survodutide 2.4 mg
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Survodutide 4.8 mg
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(20 Weeks)
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(26 Weeks)

Weight Change
at Week 46
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Figure 2: Workflow of the Phase II Obesity Trial (NCT04667377).

SYNCHRONIZE Phase III Program
Building on the promising Phase II results, the SYNCHRONIZE program comprises several

Phase III trials to further evaluate the efficacy and safety of survodutide.

SYNCHRONIZE-1 (NCT06066515): This trial is evaluating survodutide in people with

obesity or overweight and comorbidities, but without type 2 diabetes.

SYNCHRONIZE-2 (NCT06066528): This study is focused on individuals with obesity or

overweight who also have type 2 diabetes.
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SYNCHRONIZE-CVOT (NCT06077864): This is a large-scale cardiovascular outcomes trial

designed to assess the long-term cardiovascular safety and efficacy of survodutide in

people with overweight or obesity and established cardiovascular disease, chronic kidney

disease, or risk factors for cardiovascular disease. The primary endpoint is the time to the

first occurrence of a 5-point Major Adverse Cardiovascular Event (MACE).

Patient Population

Intervention

Primary Endpoint

Overweight/Obese with
CV Disease, CKD, or CV Risk Factors

Randomized to Survodutide
(3.6 mg or 6.0 mg)

or Placebo

Time to First 5-Point MACE:
- CV Death

- Non-fatal MI
- Non-fatal Stroke

- Ischemia-related Coronary Revascularization
- Heart Failure Events

Click to download full resolution via product page

Figure 3: Logical Flow of the SYNCHRONIZE-CVOT Trial.

Conclusion
Survodutide, with its dual GLP-1R and GCGR agonist activity, has demonstrated significant

and clinically meaningful improvements in several key cardiovascular risk factors in Phase II

clinical trials. The observed reductions in body weight, blood pressure, and inflammatory

markers, along with positive trends in lipid profiles, position survodutide as a promising

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15605024?utm_src=pdf-body
https://www.benchchem.com/product/b15605024?utm_src=pdf-body-img
https://www.benchchem.com/product/b15605024?utm_src=pdf-body
https://www.benchchem.com/product/b15605024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


therapeutic candidate for individuals with obesity and associated cardiometabolic

complications. The ongoing SYNCHRONIZE Phase III program, particularly the

SYNCHRONIZE-CVOT, will be crucial in establishing the long-term cardiovascular safety and

potential benefits of this novel agent. The comprehensive data from these trials will provide a

clearer understanding of survodutide's role in the evolving landscape of obesity and

cardiovascular disease management.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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